molecular formula C16H14N4O8 B11104302 N'-[(E)-(4-hydroxy-3-methoxy-2-nitrophenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide

N'-[(E)-(4-hydroxy-3-methoxy-2-nitrophenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide

Cat. No.: B11104302
M. Wt: 390.30 g/mol
InChI Key: VRRVQEFCXJUMEQ-CAOOACKPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(E)-(4-hydroxy-3-methoxy-2-nitrophenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide is a complex organic compound characterized by its unique structure, which includes both nitro and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-hydroxy-3-methoxy-2-nitrophenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide typically involves the condensation reaction between 4-hydroxy-3-methoxy-2-nitrobenzaldehyde and 2-(2-nitrophenoxy)acetohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-hydroxy-3-methoxy-2-nitrophenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amines under appropriate conditions.

    Reduction: The compound can be oxidized to form corresponding quinones.

    Substitution: The methoxy and nitro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N’-[(E)-(4-hydroxy-3-methoxy-2-nitrophenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

Mechanism of Action

The mechanism of action of N’-[(E)-(4-hydroxy-3-methoxy-2-nitrophenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide involves its interaction with specific molecular targets. The compound’s nitro and methoxy groups allow it to participate in various biochemical pathways, potentially leading to the inhibition of certain enzymes or the disruption of cellular processes. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxy-3-methoxybenzaldehyde: Shares the methoxy and hydroxy groups but lacks the nitro group.

    2-nitrophenoxyacetic acid: Contains the nitrophenoxy group but lacks the hydrazide linkage.

Uniqueness

N’-[(E)-(4-hydroxy-3-methoxy-2-nitrophenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H14N4O8

Molecular Weight

390.30 g/mol

IUPAC Name

N-[(E)-(4-hydroxy-3-methoxy-2-nitrophenyl)methylideneamino]-2-(2-nitrophenoxy)acetamide

InChI

InChI=1S/C16H14N4O8/c1-27-16-12(21)7-6-10(15(16)20(25)26)8-17-18-14(22)9-28-13-5-3-2-4-11(13)19(23)24/h2-8,21H,9H2,1H3,(H,18,22)/b17-8+

InChI Key

VRRVQEFCXJUMEQ-CAOOACKPSA-N

Isomeric SMILES

COC1=C(C=CC(=C1[N+](=O)[O-])/C=N/NC(=O)COC2=CC=CC=C2[N+](=O)[O-])O

Canonical SMILES

COC1=C(C=CC(=C1[N+](=O)[O-])C=NNC(=O)COC2=CC=CC=C2[N+](=O)[O-])O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.